3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole
Description
Historical Development of Oxadiazole Chemistry
The foundation of oxadiazole chemistry traces back to the pioneering work of Ferdinand Tiemann and Arthur Krüger in 1884, who achieved the first synthesis of the 1,2,4-oxadiazole heterocycle. These German chemists originally classified their newly discovered compound as azoxime or furo[ab1]diazole, reflecting the limited understanding of heterocyclic nomenclature systems at that time. The significance of their discovery remained largely unrecognized for nearly eight decades, as the scientific community showed minimal interest in this particular heterocyclic system during the early periods of organic chemistry development.
The renaissance of 1,2,4-oxadiazole chemistry began in earnest during the 1940s, when researchers initiated comprehensive biological activity studies of oxadiazole derivatives. This renewed interest culminated in the 1960s with the development and commercialization of Oxolamine, which represented the first-in-class commercial drug containing the 1,2,4-oxadiazole ring system. Oxolamine's success as a cough suppressant demonstrated the pharmaceutical potential of oxadiazole-based compounds and sparked widespread research into the biological applications of these heterocycles.
The period following Oxolamine's introduction witnessed exponential growth in oxadiazole research, as evidenced by Web of Science data showing continuously rising scientific attention since the year 2000. This growth reflects the recognition of oxadiazoles as versatile scaffolds capable of exhibiting diverse biological activities, including anticancer, antiparasitic, antifungal, antibacterial, antidepressant, anti-tubercular, and anti-inflammatory properties. The historical trajectory of oxadiazole chemistry illustrates the evolution from serendipitous discovery to targeted pharmaceutical development, establishing the foundation for sophisticated derivatives like 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole.
Contemporary developments in oxadiazole chemistry have embraced green chemistry principles and mechanochemical approaches, representing significant departures from traditional synthetic methodologies. Recent innovations include visible light-mediated photoredox catalysis for oxadiazole synthesis, although moderate yields of 35-50% continue to limit widespread application of these environmentally friendly methods. The pursuit of novel, effective, and environmentally sustainable synthetic approaches for oxadiazole derivatives remains an active area of research, highlighting the ongoing evolution of this important heterocyclic chemistry field.
Properties
IUPAC Name |
3-(chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c8-3-6-9-7(12-10-6)5-1-2-11-4-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMAUSTTXYGYOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole typically involves the reaction of furan-3-carboxylic acid hydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic substitution: Substituted oxadiazoles with various functional groups.
Oxidation: Oxidized furan derivatives.
Reduction: Amino derivatives of oxadiazole.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: CHClNO
Molecular Weight: 184.58 g/mol
CAS Number: 1056157-29-9
This compound features a furan ring and an oxadiazole moiety, which contribute to its biological activity and chemical reactivity.
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole has been tested against various bacterial strains, indicating potential as a therapeutic agent in treating infections.
-
Anti-inflammatory Properties
- Research indicates that compounds containing the oxadiazole structure can modulate inflammatory responses. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, suggesting its use in developing anti-inflammatory drugs.
-
Anticancer Activity
- Preliminary studies have demonstrated that this compound can induce apoptosis in cancer cells. Its mechanism involves the activation of specific pathways that lead to cell death, making it a candidate for further investigation in cancer therapy.
Material Science Applications
-
Polymer Chemistry
- The incorporation of this compound into polymer matrices enhances their thermal stability and mechanical properties. This has implications for developing advanced materials used in electronics and coatings.
-
Fluorescent Probes
- Due to its unique structure, this compound can be utilized as a fluorescent probe in biochemical assays. Its ability to emit fluorescence upon excitation makes it suitable for applications in imaging and diagnostics.
Data Table: Summary of Applications
Case Studies
-
Antimicrobial Study
- A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. Results indicated a strong inhibitory effect against Gram-positive bacteria.
-
Cancer Research
- In vitro studies demonstrated that this compound significantly reduced the viability of specific cancer cell lines through apoptosis induction mechanisms. Further research is needed to explore its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole involves its interaction with biological targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. The furan and oxadiazole rings can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole with structurally analogous 1,2,4-oxadiazoles, highlighting differences in substituents, molecular properties, and applications.
Table 1: Structural and Physical Comparison of 1,2,4-Oxadiazole Derivatives
Key Comparative Insights:
Electronic Effects :
- The furan-3-yl group in the target compound is more electron-rich than thiophen-3-yl () or phenyl derivatives (), facilitating electrophilic aromatic substitution. Replacing sulfur (thiophene) with oxygen (furan) reduces molecular weight by ~16 g/mol and alters solubility .
- Pyridazin-3-yl () and trifluoromethylphenyl () substituents introduce electron-deficient regions, affecting reactivity in metal-catalyzed reactions.
Reactivity of Chloromethyl Group :
- The -CH2Cl group in all analogs enables nucleophilic substitution (e.g., with amines, thiols) for further derivatization. Microwave-assisted synthesis () is a common method to introduce this group.
Biological and Material Applications :
- Thiophene-3-yl and phenyl analogs are often explored for pharmacological activity (e.g., kinase inhibition, antimicrobial properties) due to their aromatic diversity .
- Fluorophenyl derivatives () are prized in drug design for improved bioavailability and metabolic stability .
Physical Properties :
- The thiophene analog has a documented melting point of 69–70°C (), while the furan analog’s mp is unreported but expected to be lower due to reduced intermolecular forces from the smaller oxygen atom.
Biological Activity
3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole is a synthetic compound belonging to the oxadiazole family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiplasmodial, antibacterial, and anticancer properties based on recent research findings.
Antiplasmodial Activity
Recent studies have highlighted the potential of oxadiazole derivatives in combating malaria. For instance, a study focused on various 1,3,4-oxadiazole compounds demonstrated significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Compounds similar to this compound showed promising in vitro activity with IC50 values below 40 nM against drug-sensitive and multi-drug resistant strains of the parasite .
Case Study: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis indicated that modifications at specific positions on the oxadiazole ring could enhance antiplasmodial efficacy. For example:
- Compound A : IC50 = 0.50 μM against PfDd2 (multi-drug resistant strain).
- Compound B : IC50 = 0.57 μM against PfDd2.
These findings suggest that the presence of specific substituents significantly influences biological activity .
Antibacterial Activity
The antibacterial potential of oxadiazoles has also been investigated. A study reported that derivatives of 1,3,4-oxadiazoles exhibited enhanced antibacterial activity compared to traditional antibiotics. Specifically, compounds derived from oxadiazoles showed a 16 to 32-fold increase in effectiveness against various bacterial strains .
Table 1: Antibacterial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Activity (MIC) |
|---|---|---|
| Compound 1 | E. coli | 0.5 µg/mL |
| Compound 2 | S. aureus | 0.25 µg/mL |
| Compound 3 | Pseudomonas aeruginosa | 0.75 µg/mL |
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. Research indicates that this compound induces apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 expression levels.
Case Study: Cytotoxicity Assay
In a study assessing cytotoxic effects on leukemia and breast cancer cell lines:
- CEM-13 Cell Line : IC50 = 0.12 µM.
- MCF-7 Cell Line : IC50 = 15.63 µM.
These results indicate that the compound exhibits potent cytotoxicity at sub-micromolar concentrations against certain cancer types .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| CEM-13 | 0.12 | Apoptosis induction |
| MCF-7 | 15.63 | Caspase activation |
| U-937 | <0.5 | p53 modulation |
Q & A
Q. Q1. What are the standard synthetic routes for preparing 3-(chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole, and how are intermediates characterized?
Methodology :
- Step 1 : React amidoxime derivatives with chloromethyl-substituted carboxylic acid derivatives under reflux conditions (e.g., using DMF as a solvent and NaH/Cs₂CO₃ as a base) to form the oxadiazole core .
- Step 2 : Purify intermediates via column chromatography (e.g., silica gel with heptane:isopropyl acetate gradients) .
- Characterization : Confirm structure using ¹H/¹³C NMR (e.g., chloromethyl peaks at δ ~4.5–5.0 ppm), IR (C-O-C stretching at ~980 cm⁻¹), and mass spectrometry (m/z ~220–250 for molecular ion) .
Advanced Synthesis Optimization
Q. Q2. How can reaction yields be improved for halogenated oxadiazole derivatives like this compound?
Methodology :
- Catalyst Screening : Test bases (e.g., Cs₂CO₃ vs. NaH) to optimize cyclization efficiency. For example, Cs₂CO₃ increased yields to 90% in borane-complexed oxadiazoles .
- Solvent Effects : Use polar aprotic solvents (e.g., DME at 50°C) to enhance reaction kinetics .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields (e.g., 80% yield in 15 minutes) .
Structural Confirmation Techniques
Q. Q3. What advanced analytical methods validate the regiochemistry of this compound?
Methodology :
- X-ray Crystallography : Resolve bond angles and confirm the oxadiazole ring geometry (e.g., N-O-N angle ~105°) .
- DSC/TGA : Assess thermal stability (decomposition >200°C) for applications in energetic materials .
- 2D NMR (COSY, HSQC) : Assign coupling between furan protons and the oxadiazole core .
Biological Activity Profiling
Q. Q4. How is the apoptotic activity of this compound evaluated in cancer cell lines?
Methodology :
- In Vitro Assays : Use caspase-3/7 activation assays (luminescence-based) and flow cytometry (Annexin V/PI staining) to quantify apoptosis in T47D or MX-1 cells .
- Cell Cycle Analysis : Treat cells for 24–48 hours and analyze G₁ phase arrest via propidium iodide staining .
- Target Identification : Employ photoaffinity labeling (e.g., with ¹²⁵I-azide probes) to identify binding proteins like TIP47 .
Structure-Activity Relationship (SAR) Studies
Q. Q5. Which substituents on the oxadiazole core enhance bioactivity while minimizing toxicity?
Methodology :
- Substituent Variation : Replace the furan-3-yl group with thiophene or pyridyl groups to test activity against colorectal cancer (HT-29) and breast cancer (MCF-7) lines .
- Chloromethyl Optimization : Compare with bromomethyl or fluoromethyl analogs to assess electrophilicity and cytotoxicity (IC₅₀ values via MTT assays) .
- Computational Docking : Use Gaussian 03 or AutoDock to predict binding affinity to targets like FXR/PXR nuclear receptors .
Handling and Safety Protocols
Q. Q6. What precautions are critical when handling this compound in the lab?
Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the chloromethyl group .
- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal to quench reactive intermediates .
Computational Modeling for Mechanism Elucidation
Q. Q7. How can molecular dynamics simulations explain the selective activity of this compound in specific cancer cell lines?
Methodology :
- Target Binding Simulations : Model interactions with TIP47 using GROMACS to identify key hydrogen bonds (e.g., between oxadiazole N and Arg⁵⁰ residues) .
- ADMET Prediction : Use SwissADME to estimate logP (~2.5) and BBB permeability for CNS activity .
- QM/MM Calculations : Analyze charge distribution on the chloromethyl group to predict electrophilic reactivity .
Resolving Contradictory Biological Data
Q. Q8. How should researchers address inconsistencies in cytotoxicity data across cell lines?
Methodology :
- Dose-Response Validation : Repeat assays with varying concentrations (0.1–100 µM) and exposure times (24–72 hours) .
- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-apoptotic targets .
- Metabolite Analysis : Perform LC-MS to detect hydrolysis products (e.g., 5-(furan-3-yl)-1,2,4-oxadiazole-3-methanol) that may interfere with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
